Cas no 2229013-93-6 (tert-butyl 4-2-(1-aminocyclopropyl)ethyl-3-methylpiperidine-1-carboxylate)
tert-butyl 4-2-(1-aminocyclopropyl)ethyl-3-methylpiperidine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- EN300-1898764
- 2229013-93-6
- tert-butyl 4-[2-(1-aminocyclopropyl)ethyl]-3-methylpiperidine-1-carboxylate
- tert-butyl 4-2-(1-aminocyclopropyl)ethyl-3-methylpiperidine-1-carboxylate
-
- Inchi: 1S/C16H30N2O2/c1-12-11-18(14(19)20-15(2,3)4)10-6-13(12)5-7-16(17)8-9-16/h12-13H,5-11,17H2,1-4H3
- InChI Key: ZRNDYTREONMRJJ-UHFFFAOYSA-N
- SMILES: O(C(C)(C)C)C(N1CCC(C(C)C1)CCC1(CC1)N)=O
Computed Properties
- Exact Mass: 282.230728204g/mol
- Monoisotopic Mass: 282.230728204g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 20
- Rotatable Bond Count: 5
- Complexity: 358
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 55.6Ų
tert-butyl 4-2-(1-aminocyclopropyl)ethyl-3-methylpiperidine-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1898764-1g |
tert-butyl 4-[2-(1-aminocyclopropyl)ethyl]-3-methylpiperidine-1-carboxylate |
2229013-93-6 | 1g |
$1785.0 | 2023-09-18 | ||
| Enamine | EN300-1898764-5g |
tert-butyl 4-[2-(1-aminocyclopropyl)ethyl]-3-methylpiperidine-1-carboxylate |
2229013-93-6 | 5g |
$5179.0 | 2023-09-18 | ||
| Enamine | EN300-1898764-10g |
tert-butyl 4-[2-(1-aminocyclopropyl)ethyl]-3-methylpiperidine-1-carboxylate |
2229013-93-6 | 10g |
$7681.0 | 2023-09-18 | ||
| Enamine | EN300-1898764-0.05g |
tert-butyl 4-[2-(1-aminocyclopropyl)ethyl]-3-methylpiperidine-1-carboxylate |
2229013-93-6 | 0.05g |
$1500.0 | 2023-09-18 | ||
| Enamine | EN300-1898764-0.1g |
tert-butyl 4-[2-(1-aminocyclopropyl)ethyl]-3-methylpiperidine-1-carboxylate |
2229013-93-6 | 0.1g |
$1572.0 | 2023-09-18 | ||
| Enamine | EN300-1898764-0.25g |
tert-butyl 4-[2-(1-aminocyclopropyl)ethyl]-3-methylpiperidine-1-carboxylate |
2229013-93-6 | 0.25g |
$1642.0 | 2023-09-18 | ||
| Enamine | EN300-1898764-0.5g |
tert-butyl 4-[2-(1-aminocyclopropyl)ethyl]-3-methylpiperidine-1-carboxylate |
2229013-93-6 | 0.5g |
$1714.0 | 2023-09-18 | ||
| Enamine | EN300-1898764-1.0g |
tert-butyl 4-[2-(1-aminocyclopropyl)ethyl]-3-methylpiperidine-1-carboxylate |
2229013-93-6 | 1g |
$1785.0 | 2023-06-01 | ||
| Enamine | EN300-1898764-2.5g |
tert-butyl 4-[2-(1-aminocyclopropyl)ethyl]-3-methylpiperidine-1-carboxylate |
2229013-93-6 | 2.5g |
$3501.0 | 2023-09-18 | ||
| Enamine | EN300-1898764-5.0g |
tert-butyl 4-[2-(1-aminocyclopropyl)ethyl]-3-methylpiperidine-1-carboxylate |
2229013-93-6 | 5g |
$5179.0 | 2023-06-01 |
tert-butyl 4-2-(1-aminocyclopropyl)ethyl-3-methylpiperidine-1-carboxylate Related Literature
-
Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
-
Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
-
Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
-
Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
-
Ruili Liu,Mengping Gao,Jing Zhang,Zhilian Li,Jinyang Chen,Ping Liu,Dongqing Wu RSC Adv., 2015,5, 24205-24209
Additional information on tert-butyl 4-2-(1-aminocyclopropyl)ethyl-3-methylpiperidine-1-carboxylate
Professional Introduction to Tert-butyl 4-2-(1-aminocyclopropyl)ethyl-3-methylpiperidine-1-carboxylate (CAS No. 2229013-93-6)
Tert-butyl 4-2-(1-aminocyclopropyl)ethyl-3-methylpiperidine-1-carboxylate (CAS No. 2229013-93-6) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, characterized by its complex molecular structure, exhibits unique chemical and pharmacological properties that make it a promising candidate for various research applications.
The molecular framework of tert-butyl 4-2-(1-aminocyclopropyl)ethyl-3-methylpiperidine-1-carboxylate incorporates several key functional groups, including a tert-butyl group, an aminocyclopropyl moiety, and a piperidine ring. These structural elements contribute to its distinct reactivity and potential biological activity. The presence of the tert-butyl group enhances the compound's stability and lipophilicity, while the aminocyclopropyl moiety introduces a nitrogen-rich heterocycle that is often associated with pharmacological activity.
In recent years, there has been growing interest in the development of novel piperidine derivatives due to their broad spectrum of biological activities. Piperidine-based compounds are known for their role in modulating various biological pathways, making them valuable in the design of drugs targeting neurological disorders, cardiovascular diseases, and infections. The specific substitution pattern in tert-butyl 4-2-(1-aminocyclopropyl)ethyl-3-methylpiperidine-1-carboxylate suggests potential applications in these areas.
One of the most compelling aspects of this compound is its potential as a lead molecule in drug discovery. The combination of the piperidine core with the aminocyclopropyl group creates a scaffold that can be further modified to enhance specific pharmacological properties. Researchers have been exploring various synthetic routes to optimize the structure of this compound, aiming to improve its solubility, bioavailability, and target specificity.
The pharmacological profile of tert-butyl 4-2-(1-aminocyclopropyl)ethyl-3-methylpiperidine-1-carboxylate has been studied in several preclinical models. Initial findings suggest that it may exhibit inhibitory effects on certain enzymes and receptors involved in disease pathways. For instance, studies have indicated potential activity against enzymes such as cyclooxygenase (COX) and monoamine oxidase (MAO), which are implicated in pain modulation and neurotransmitter metabolism, respectively.
The synthesis of tert-butyl 4-2-(1-aminocyclopropyl)ethyl-3-methylpiperidine-1-carboxylate involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies, including transition metal-catalyzed cross-coupling reactions and asymmetric synthesis techniques, have been employed to achieve high yields and enantiopurity. These synthetic strategies not only enhance the efficiency of production but also open up possibilities for structural diversification.
The compound's structural features also make it an attractive candidate for computational studies. Molecular modeling techniques have been used to predict its binding interactions with biological targets, providing insights into its mechanism of action. These computational approaches complement experimental studies by allowing researchers to visualize potential binding modes and optimize lead structures before moving into more costly and time-consuming wet lab experiments.
In conclusion, tert-butyl 4-2-(1-aminocyclopropyl)ethyl-3-methylpiperidine-1-carboxylate represents a significant advancement in the field of pharmaceutical chemistry. Its unique molecular structure, combined with promising pharmacological properties, positions it as a valuable tool for both academic research and industrial drug development. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the discovery and development of novel therapeutic agents.
2229013-93-6 (tert-butyl 4-2-(1-aminocyclopropyl)ethyl-3-methylpiperidine-1-carboxylate) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)